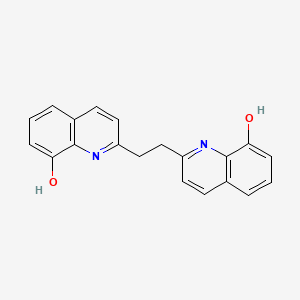
2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol)
Cat. No. B8762598
M. Wt: 316.4 g/mol
InChI Key: OKCULIMOMSXPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247396B2
Procedure details


The product has already been described in: C. Kitamura et al., J. Chem. Soc., Perkin Trans. 1 2000, 781-785, from which this stage of synthesis was very slightly altered. It has also been described but obtained by another method of synthesis in: M. Albrecht et al., Synthesis 1999, 10, 1819-1829. A solution of 2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline] (2.83 g; 8.23 mmol) in 48% hydrobromic acid (150 ml) is heated under reflux for 24 hours. After cooling to ambient temperature, the mixture is neutralised with a 3M aqueous solution of sodium hydroxide, leading to the formation of a green precipitate. The product is extracted with dichloromethane then washed in water and brine. The organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum to yield 7 in the form of a pale green powder (2.53 g; 8.00 mmol, yield=97%). NMR-1H (250 MHz, CDCl3) δ, ppm: 9.35 (s large, 2H); 8.20 (d, 3J (H, H)=8.5 Hz, 2H); 7.53 (d, 3J (H, H)=8.5 Hz, 2H); 7.37 (m, 2H); 7.32 (dd, 3J (H, H)=6.5 Hz, 4J (H, H)=2.0 Hz, 2H); 7.05 (dd, 3J (H, H)=6.5 Hz, 4J (H, H)=2.0 Hz, 2H); 3.57 (s, 4H). MS (CID, NH3) m/z: 317 (MH+). Analysis (%) for C20H16N2O2.0.1NaBr: calculated C, 73.53. H, 4.93. N, 8.58. found C, 73.81. H, 4.73. N, 8.50. UV/vis [CH3OH/20 mM Tris-HCl pH=7.4 containing 150 mM NaCl (1/1, v/v)]: λ nm (ε M−1 cm−1)=204 (71,800), 248 (74,200), 305 (5,200).


Name
2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline]
Quantity
2.83 g
Type
reactant
Reaction Step Two


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
( 71,800 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
( 74,200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
( 5,200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[C:18]([O:25]C)[CH:19]=[CH:20][CH:21]=2)[N:16]=1)[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([O:13]C)[CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH-].[Na+].N.[Na+].[Cl-]>Br.CO>[CH2:2]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([OH:13])[CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH2:1][C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[C:18]([OH:25])[CH:19]=[CH:20][CH:21]=2)[N:16]=1 |f:1.2,4.5|
|
Inputs


Step One
Step Two
|
Name
|
2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline]
|
|
Quantity
|
2.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=NC2=C(C=CC=C2C=C1)OC)C1=NC2=C(C=CC=C2C=C1)OC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
Br
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Six
[Compound]
|
Name
|
( 71,800 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
( 74,200 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
( 5,200 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1 2000, 781-785, from which this stage of synthesis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained by another method of synthesis in: M
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Albrecht et al., Synthesis 1999, 10, 1819-1829
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 24 hours
|
|
Duration
|
24 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed in water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 7 in the form of a pale green powder (2.53 g; 8.00 mmol, yield=97%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC1=NC2=C(C=CC=C2C=C1)O)C1=NC2=C(C=CC=C2C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
